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Compound of Interest

6-Methylpyrimidine-4-
Compound Name:

carbaldehyde
CAS No.: 1073-53-6
Cat. No.: B089585

Get Quote

Executive Summary & Compound Profile

6-Methylpyrimidine-4-carbaldehyde represents a strategic intermediate in the synthesis of
antiviral and anticancer agents. Its electron-deficient pyrimidine core, coupled with a reactive
formyl group, makes it a versatile electrophile but also renders it susceptible to hydration and
oxidation. This guide provides the definitive spectroscopic signature required for identity
validation and purity assessment.
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Attribute Details

Systematic Name 6-Methylpyrimidine-4-carbaldehyde
CAS Number 1073-53-6

Molecular Formula CeHsN20

Molecular Weight 122.12 g/mol

Physical State Pale yellow to off-white solid

Soluble in CHCIs, DMSO, MeOH; sparingly

Solubilit
y soluble in water

Structural Analysis & Stability

Before interpretation, analysts must recognize the compound's tendency toward gem-diol
formation. The electron-withdrawing nature of the pyrimidine ring activates the aldehyde
carbonyl, facilitating reversible hydration in the presence of moisture.

e Free Aldehyde Form: Dominant in non-protic solvents (CDCIs).

o Gem-Diol (Hydrate) Form: Observable in aqueous media or wet DMSO-de (signals shifted
upfield).

Synthesis Context

The standard synthesis involves the selective oxidation of 4,6-dimethylpyrimidine using
Selenium Dioxide (Se0O32) in dioxane or acetic acid. This route often yields trace amounts of the
dialdehyde or carboxylic acid over-oxidation products, which must be monitored via MS and
NMR.

Mass Spectrometry (MS) Profile
lonization Mode: Electron Impact (El, 70 eV) or ESI (+).

The mass spectrum is characterized by a distinct molecular ion and a fragmentation pattern
driven by the loss of the carbonyl functionality and subsequent ring disintegration.
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Caption: Proposed EI-MS fragmentation pathway for 6-Methylpyrimidine-4-carbaldehyde
showing the characteristic loss of carbon monoxide.

Infrared Spectroscopy (IR)
Method: ATR-FTIR (Solid state) or KBr pellet.

The IR spectrum is dominated by the carbonyl stretch and the heterocyclic ring vibrations. Note
that the carbonyl band may shift if the sample is hydrated.
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Frequency (cm™?) Functional Group Vibrational Mode Notes

Strong, sharp band.

Lower than aliphatic

1705 - 1715 Aldehyde (C=0) Stretching
aldehydes due to
conjugation.
"Fermi Doublet"
2850 & 2750 Aldehyde (C-H) Stretching characteristic of
aldehydes.
o ) Diagnostic aromatic
1580 - 1600 Pyrimidine Ring C=N/ C=C Stretch )
heterocyclic bands.
) Deformation of the -
1380 - 1440 Methyl (C-H) Bending

CHs group.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCIs (Preferred for aldehyde characterization) or DMSO-de. Internal Standard: TMS
(0.00 ppm).

'H NMR (400 MHz, CDCIs)

The proton spectrum is simple but highly diagnostic due to the deshielding effect of the nitrogen
atoms.
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. s ) Structural
Shift (6 ppm) Multiplicity Integral Assignment .
Justification

Aldehyde proton.
Highly
deshielded by
9.98 Singlet (s) 1H -CHO the carbonyl
anisotropy and
electron-deficient

ring.

Most deshielded
ring proton.
Located between

9.25 Singlet (s) 1H H-2 two
electronegative
Nitrogen atoms
(N1, N3).

Aromatic proton.
Less deshielded

7.75 Singlet (s) 1H H-5 than H-2; flanked
by C-CHO and
C-CHs.

Methyl group
) attached to the
2.70 Singlet (s) 3H -CHs o
aromatic ring

(Position 6).

*Note: Weak meta-coupling (J ~ 1.0 - 1.5 Hz) may be observed between H-2 and H-5 in high-
resolution spectra.

13C NMR (100 MHz, CDCIs)
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Shift (6 ppm) Assignment Carbon Type Notes

Characteristic
191.5 -CHO Carbonyl ]
aldehyde signal.

Ipso to Methyl group.

168.2 C-6 Quaternary

[1]

Between two
159.5 C-2 Methine (CH) Nitrogens; highly

deshielded.

Ipso to Aldehyde
158.8 C-4 Quaternary

group.

_ The most shielded

1185 C-5 Methine (CH) )

ring carbon.

Typical
24.2 -CHs Methyl heteroaromatic methyl

shift.

Experimental Protocols
Protocol A: Sample Preparation for NMR

To ensure accurate integration and avoid hydrate confusion:

e Dry the Sample: Dry the solid compound under high vacuum (0.1 mbar) for 2 hours at room
temperature to remove surface moisture.

e Solvent Selection: Use anhydrous CDCIs (stored over molecular sieves) to prevent gem-diol
formation. Avoid DMSO-ds if the sample contains residual water, as the hydrate equilibrium is
faster in DMSO.

o Concentration: Dissolve ~10 mg of compound in 0.6 mL of solvent.

e Acquisition: Run standard proton parameters (sw=12 ppm, d1=25s).

Protocol B: Purity Assessment Workflow

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://www.researchgate.net/publication/236670850_Spectroscopic_properties_of_ironthiosemicarbazone_compounds_Structure_of_FeC7H7N4S2125H2O
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089585?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Integral 10.0ppm : 2.7ppm
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(Hex:EtOAc 7:3) (Check -CHO integral)
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Caption: Step-by-step workflow for validating the identity and purity of 6-Methylpyrimidine-4-
carbaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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characterization-of-6-methylpyrimidine-4-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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